molecular formula C7H5BrN2O B12514976 2-Bromo-imidazo[1,2-a]pyridin-7-ol

2-Bromo-imidazo[1,2-a]pyridin-7-ol

Cat. No.: B12514976
M. Wt: 213.03 g/mol
InChI Key: HMDPIDJPAAZEOX-UHFFFAOYSA-N
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Description

2-Bromo-imidazo[1,2-a]pyridin-7-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-imidazo[1,2-a]pyridin-7-ol typically involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods are chosen based on the desired yield, purity, and specific application of the compound.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high efficiency and cost-effectiveness. These methods may include solvent- and catalyst-free synthesis under microwave irradiation, which offers a green chemistry approach .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-imidazo[1,2-a]pyridin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts. Reaction conditions may vary from room temperature to elevated temperatures, depending on the specific reaction .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Bromo-imidazo[1,2-a]pyridin-7-ol is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

2-bromo-1H-imidazo[1,2-a]pyridin-7-one

InChI

InChI=1S/C7H5BrN2O/c8-6-4-10-2-1-5(11)3-7(10)9-6/h1-4,9H

InChI Key

HMDPIDJPAAZEOX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(NC2=CC1=O)Br

Origin of Product

United States

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